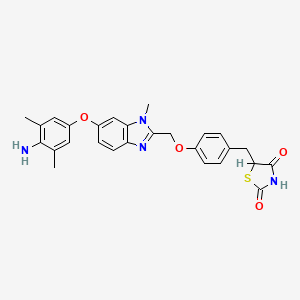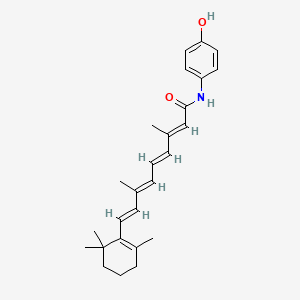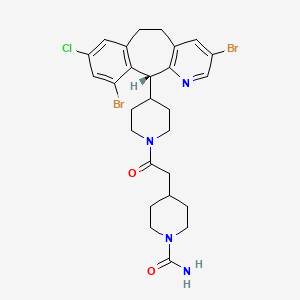
STX-0119
Übersicht
Beschreibung
STX-0119 is a selective, orally active inhibitor of signal transducer and activator of transcription 3 (STAT3) dimerization. STAT3 is a transcription factor involved in various cellular processes, including cell growth and apoptosis. By inhibiting STAT3 dimerization, this compound can potentially modulate these processes, making it a compound of interest in cancer research and other fields .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird STX-0119 als Werkzeug verwendet, um den STAT3-Signalweg zu untersuchen. Seine Fähigkeit, die STAT3-Dimerisierung zu hemmen, macht es wertvoll, um die Rolle von STAT3 in verschiedenen chemischen Prozessen zu verstehen.
Biologie
In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der STAT3-Hemmung auf Zellwachstum, Apoptose und andere Zellfunktionen zu untersuchen. Es ist besonders nützlich bei der Untersuchung von Krebszelllinien, bei denen STAT3 häufig überaktiv ist.
Medizin
Medizinisch gesehen hat this compound das Potenzial als Therapeutikum bei der Krebsbehandlung. Durch die Hemmung von STAT3 kann es potenziell das Tumorwachstum reduzieren und die Wirksamkeit anderer Krebstherapien verbessern.
Industrie
Im Industriesektor könnte this compound bei der Entwicklung neuer Arzneimittel verwendet werden, die auf den STAT3-Signalweg abzielen. Seine selektive Hemmung von STAT3 macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an das STAT3-Protein bindet und so dessen Dimerisierung verhindert. Diese Hemmung blockiert die transkriptionelle Aktivität von STAT3, was zu einer reduzierten Expression von Genen führt, die an Zellproliferation und -überleben beteiligt sind. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der JAK/STAT-Signalweg, der für die Weiterleitung von Signalen von Zytokinen und Wachstumsfaktoren in den Zellkern von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
The primary target of STX-0119 is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor activated by interleukin-6 and is reported to be involved in fibrosis . This compound is a selective inhibitor of STAT3 dimerization .
Mode of Action
This compound inhibits STAT3 dimerization through a direct interaction with the STAT3 protein . This inhibition occurs without affecting the phosphorylation state of STAT3 . By preventing STAT3 dimerization, this compound suppresses the DNA binding activity of STAT3 .
Biochemical Pathways
This compound affects the STAT3 signaling pathway. It inhibits the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes . Specifically, this compound has been shown to decrease the mRNA of Cxcr4 in kidney fibroblasts and Ccr1 in blood cells, both of which are reported to be involved in the progression of kidney fibrosis .
Pharmacokinetics
In a mouse model, the plasma concentration of this compound was maintained at >100 μg/mL (>260 μM), even 8 hours after administration .
Result of Action
This compound has been shown to have significant effects on cellular and molecular levels. It suppresses the expression of fibrotic genes in kidneys and inhibits the growth of tumors in mice . In lung cancer cells, this compound inhibited the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of kidney fibrosis, the disease environment can upregulate STAT3 target genes, which this compound can subsequently suppress . .
Biochemische Analyse
Biochemical Properties
STX-0119 interacts with a variety of biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits activated STAT3 and the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin in lung cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In human lung cancer cells, it inhibits cell viability and survival . It decreases the amount of STAT3 in the nuclear fraction and induces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with STAT3, leading to inhibition of this protein and a decrease in the expression of STAT3-regulated oncoproteins . This results in changes in gene expression, leading to apoptosis and decreased cell viability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been observed to inhibit the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of STX-0119 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to achieve the desired biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as temperature, pressure, and solvent choice. Continuous flow chemistry might be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
STX-0119 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen ab. So könnte Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen könnte.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
FLLL32: Ein weiterer STAT3-Inhibitor mit einem anderen Wirkmechanismus.
2-(1,8-Naphthyridin-2-yl)phenol: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf STAT3.
Fludarabin: Ein Nukleosidanalog, das auch die STAT3-Signalgebung beeinflusst.
Einzigartigkeit
STX-0119 ist einzigartig in seiner hohen Selektivität und oralen Bioverfügbarkeit. Im Gegensatz zu einigen anderen STAT3-Inhibitoren kann es oral verabreicht werden, was es für eine potenzielle therapeutische Anwendung bequemer macht. Seine spezifische Hemmung der STAT3-Dimerisierung unterscheidet es auch von Verbindungen, die andere Aspekte des STAT3-Signalwegs angreifen .
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPXTRXFUMGQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of STX-0119?
A1: this compound is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. [, , , ] Unlike other STAT3 inhibitors, this compound does not significantly suppress Tyr-705 phosphorylation of STAT3. [] Instead, it directly inhibits STAT3 dimerization, preventing its DNA binding activity and subsequent transcriptional regulation of target genes. []
Q2: Which genes are known to be downregulated by this compound treatment?
A2: Studies have shown that this compound downregulates various STAT3 target genes, including:
- Oncogenes: c-myc, survivin [, , ]
- Cell cycle regulators: cyclin D1 []
- Angiogenic factors: HIF-1α, VEGF []
- Stem cell markers: CD44, Nanog, Nestin, CD133 []
- Others: YKL-40, MAGEC1, MGMT, EMT genes, mesenchymal genes []
Q3: How effective is this compound against temozolomide-resistant glioblastoma?
A3: this compound demonstrates promising activity against temozolomide-resistant (TMZ-R) glioblastoma. In vitro, while its growth inhibitory effect on TMZ-R U87 cells was moderate (IC₅₀ of 45 µM), in vivo studies showed significant tumor growth suppression exceeding 50% and prolonged survival in mice bearing TMZ-R U87 tumors. [] This suggests that this compound could be a potential therapeutic option for overcoming TMZ resistance in recurrent glioblastoma.
Q4: Does this compound exhibit synergistic effects with other anti-cancer agents?
A4: Research suggests potential synergistic effects when combining this compound with other anti-cancer agents:
- Rapamycin (mTOR inhibitor): Combining this compound with rapamycin showed significant growth inhibition in TMZ-R U87 cells, surpassing the efficacy of each agent alone. This suggests a potential interplay between STAT3 and mTOR pathways mediated by YKL-40 protein. []
- Sorafenib (multikinase inhibitor): In human oral cancer models, combining this compound with sorafenib resulted in significantly enhanced antitumor activity compared to monotherapy. []
Q5: What is the impact of this compound on the tumor microenvironment?
A5: Interestingly, this compound exhibits a dual effect on the tumor microenvironment in HCC models:
- Increased T cell infiltration: Treatment with this compound significantly increased the infiltration of CD8+ T cells into the tumor. []
- Enhanced immunosuppression: Paradoxically, this compound also increased immunosuppressive factors like Tregs, hypoxia, and activated cancer-associated fibroblasts (CAFs), potentially counteracting its positive impact on T cell infiltration. []
Q6: Are there any structural analogs of this compound with improved properties?
A6: YHO-1701 is a novel quinolinecarboxamide derivative derived from this compound that demonstrates improved potency and pharmacokinetic properties. [] Molecular docking studies suggest a more stable interaction of YHO-1701 with the STAT3 SH2 domain compared to this compound. []
Q7: How was this compound discovered?
A7: this compound was identified through a virtual screening approach using a customized version of the DOCK4 program. [] The researchers utilized the crystal structure of STAT3 to screen for potential small molecule inhibitors that could disrupt its dimerization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)


![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)





![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)


